4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde
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Overview
Description
4-(Trifluoromethyl)bicyclo[222]octane-1-carbaldehyde is a unique organic compound characterized by its bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde typically involves the introduction of a trifluoromethyl group into a bicyclo[2.2.2]octane framework. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with unique properties.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to specific biological effects. The pathways involved may include enzyme inhibition, receptor modulation, and other biochemical interactions.
Comparison with Similar Compounds
4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid: Shares the bicyclic structure and trifluoromethyl group but differs in the functional group (carboxylic acid vs. aldehyde).
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: Similar bicyclic structure with a methoxycarbonyl group instead of a trifluoromethyl group.
Uniqueness: 4-(Trifluoromethyl)bicyclo[22
This comprehensive overview highlights the significance of 4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde in various scientific domains, emphasizing its unique properties and potential for future research and applications.
Properties
IUPAC Name |
4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O/c11-10(12,13)9-4-1-8(7-14,2-5-9)3-6-9/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVJPEYMQSRLJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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